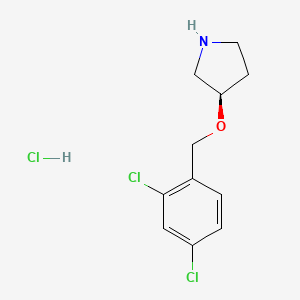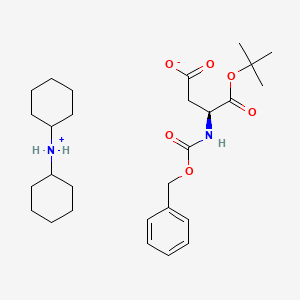
ethyl 2-(1H-purin-6-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “ethyl 2-(1H-purin-6-yl)acetate” is a complex molecule with the chemical formula C19H29N4Ni1.5O14.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1H-purin-6-yl)acetate involves the coordination of nickel ions with organic ligands. The reaction typically takes place in a solvent medium, where the ligands and nickel salts are mixed under controlled temperature and pH conditions. The process may involve multiple steps, including ligand exchange and crystallization, to obtain the final product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale coordination chemistry techniques. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification methods to ensure the consistency and quality of the compound. Techniques such as solvent-assisted linker exchange have been explored to enhance the properties of the resulting material .
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 2-(1H-purin-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can alter the electronic structure of the compound, affecting its properties and reactivity.
Substitution: Ligand substitution reactions are common, where one ligand in the coordination sphere is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state complexes, while substitution reactions can yield new coordination compounds with different ligands .
Applications De Recherche Scientifique
ethyl 2-(1H-purin-6-yl)acetate has been explored for various scientific research applications, including:
Chemistry: The compound’s unique coordination properties make it a valuable subject for studying coordination chemistry and developing new materials.
Biology: Its potential interactions with biological molecules have been investigated for applications in bioinorganic chemistry.
Medicine: Research has explored its potential use in medical applications, such as drug delivery systems and diagnostic agents.
Mécanisme D'action
The mechanism by which ethyl 2-(1H-purin-6-yl)acetate exerts its effects involves its coordination with metal ions and organic ligands. The molecular targets and pathways involved include interactions with biological molecules and catalytic sites. The compound’s unique structure allows it to participate in various chemical reactions, influencing its behavior and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ethyl 2-(1H-purin-6-yl)acetate include other coordination compounds with nickel and organic ligands. Examples include:
- Nickel(II) acetate
- Nickel(II) chloride
- Nickel(II) sulfate
Uniqueness
This compound is unique due to its specific coordination environment and the combination of ligands used. This gives it distinct properties and reactivity compared to other nickel coordination compounds.
Propriétés
IUPAC Name |
ethyl 2-(1H-purin-6-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-7(14)3-6-8-9(12-4-10-6)13-5-11-8/h4-5H,2-3H2,1H3,(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFRJECVHLOADI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C2C(=NC=N2)N=CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=C2C(=NC=N2)N=CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile](/img/structure/B7980090.png)



![Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I)](/img/structure/B7980122.png)





